molecular formula C17H22N2O3S2 B2600554 N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 946222-15-7

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2600554
CAS No.: 946222-15-7
M. Wt: 366.49
InChI Key: XQIZITICKSJNDW-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a morpholine ring, a thiophene group, and a phenylmethanesulfonamide moiety, which contribute to its diverse chemical behavior and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with morpholine to form the intermediate N-(2-morpholino-2-(thiophen-3-yl)ethyl)amine.

    Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a morpholine ring, thiophene group, and phenylmethanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c20-24(21,14-15-4-2-1-3-5-15)18-12-17(16-6-11-23-13-16)19-7-9-22-10-8-19/h1-6,11,13,17-18H,7-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZITICKSJNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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